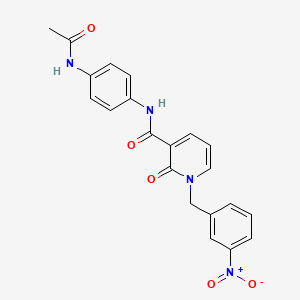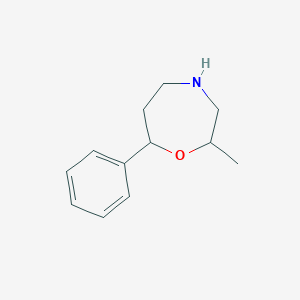![molecular formula C7H5ClIN3 B2646122 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-71-0](/img/structure/B2646122.png)
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is an intermediate pyrrolo-pyrimidine compound . It has been used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C7H5ClIN3/c1-12-3-5 (9)4-2-10-7 (8)11-6 (4)12/h2-3H,1H3 . This indicates the presence of chlorine, iodine, and a methyl group in the pyrrolopyrimidine structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 293.49 .Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been used in a number of scientific research studies, including studies of its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. It has also been used as a substrate in the synthesis of various compounds, such as the synthesis of this compound-4-carboxamide. In addition, it has been used in studies of the binding of ligands to proteins, as well as in studies of the inhibition of the enzyme choline oxidase.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not yet fully understood. However, it is believed to involve the inhibition of enzymes involved in the biosynthesis of pyrimidine nucleotides. In addition, it is believed to bind to proteins and inhibit the enzyme choline oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides, as well as to bind to proteins and inhibit the enzyme choline oxidase. In addition, it has been shown to have an effect on the metabolism of cholesterol and other lipids, as well as to have an effect on the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable under a variety of conditions. However, the compound is also relatively toxic, and it can be difficult to control the concentration of the compound in solution. In addition, the compound can be difficult to purify, and its solubility in water is limited.
Zukünftige Richtungen
Given the potential of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for use in scientific research, there are a number of potential future directions for research. These include further research into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of the compound and its potential for use in the synthesis of other compounds. Finally, further research could be conducted into the potential for the compound to be used as a diagnostic tool or as a drug delivery system.
Synthesemethoden
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using a three-step process. The first step involves the reaction of this compound with 3-chloro-5-iodo-1-methyl-1H-pyrrolo[2,3-d]pyrimidine in the presence of a base. The second step involves the reaction of the resulting product with an amine in the presence of a base. The third step involves the reaction of the resulting product with an acid in the presence of a base.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQRDAJABDGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)

![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)
![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/no-structure.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)

![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)
